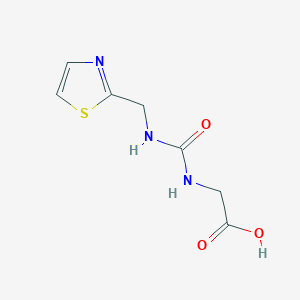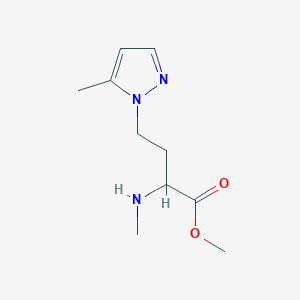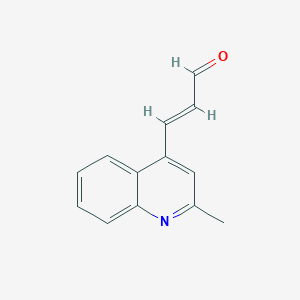![molecular formula C16H27NO6 B13545363 1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B13545363.png)
1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid: is a chemical compound with the molecular formula C15H27NO6 . It is a derivative of piperidine, a six-membered heterocyclic amine, and is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups, which are commonly used to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid can be synthesized through a multi-step process involving the protection of piperidine derivatives. One common method involves the reaction of piperidine with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc protecting groups can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form amide bonds.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc protecting groups.
Coupling: Reagents like DIC and HOBt are used in peptide synthesis to facilitate amide bond formation.
Major Products Formed:
Deprotected Amine: Removal of Boc groups yields the free amine.
Peptides: Coupling reactions with amino acids result in the formation of peptides.
Applications De Recherche Scientifique
Chemistry: 1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. Its Boc protecting groups are valuable for protecting amine functionalities during multi-step synthesis.
Biology and Medicine: The compound is used in the synthesis of peptide-based drugs and other biologically active molecules. Its ability to protect amine groups makes it useful in the development of pharmaceuticals that require selective protection and deprotection steps.
Industry: In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and specialty products. Its application in continuous flow reactors enhances the efficiency and sustainability of industrial processes .
Mécanisme D'action
The mechanism of action of 1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc groups protect amine functionalities from unwanted reactions during multi-step synthesis. Under acidic conditions, the Boc groups can be selectively removed to reveal the free amine, allowing for further chemical modifications. The compound does not have a specific biological target or pathway, as its primary function is to facilitate chemical synthesis .
Comparaison Avec Des Composés Similaires
1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid: Another Boc-protected piperazine derivative used in organic synthesis.
(S)-1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic acid: A Boc-protected piperidine derivative used in peptide synthesis.
Uniqueness: 1,2-Bis[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid is unique due to its specific structure, which includes two Boc protecting groups on a piperidine ring. This dual protection allows for selective deprotection and functionalization, making it a valuable intermediate in complex organic synthesis.
Propriétés
Formule moléculaire |
C16H27NO6 |
|---|---|
Poids moléculaire |
329.39 g/mol |
Nom IUPAC |
1,2-bis[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H27NO6/c1-15(2,3)22-13(20)11-9-10(12(18)19)7-8-17(11)14(21)23-16(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,19) |
Clé InChI |
GPAAMZCGXUULTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1CC(CCN1C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-(aminomethyl)spiro[3.3]heptane-2-carboxylate](/img/structure/B13545313.png)
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid](/img/structure/B13545319.png)





